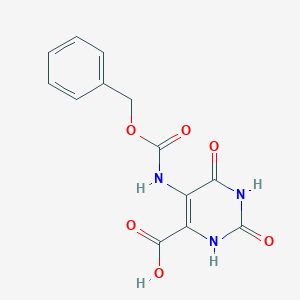

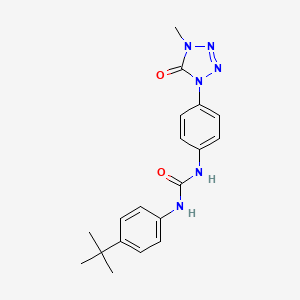

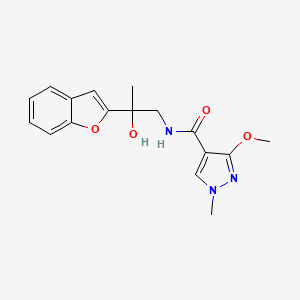

![molecular formula C11H18Cl2N2O2S B3020033 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride CAS No. 2126178-22-9](/img/structure/B3020033.png)

5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. The molecule includes a 4-methylpiperazin-1-yl group attached to the thiophene ring via a methylene linker. This structural motif is common in various compounds that exhibit biological activity, particularly as allosteric enhancers of receptors or as drugs with potential therapeutic applications .

Synthesis Analysis

The synthesis of related thiophene derivatives has been reported in the literature. For instance, a series of 2-methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-c] benzazepine derivatives were synthesized from 2-methylthiophene and phthalic anhydride, involving key intermediates and cyclization reactions . Another study reported the synthesis of a series of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives, focusing on modifications at the thiophene C-5 position and the nature of substituents on the arylpiperazine moiety . These methods could potentially be adapted for the synthesis of 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride.

Molecular Structure Analysis

Ab initio Hartree-Fock and density functional theory (DFT) investigations have been used to study the conformational stability and molecular structure of related compounds containing the 4-methylpiperazin-1-yl group. These studies have revealed the presence of multiple stable conformers and provided insights into the molecular geometry and vibrational frequencies of such molecules . Similarly, structural and spectroscopic analyses using experimental techniques like FT-IR and Laser-Raman, along with ab initio calculations, have been performed on related compounds to determine their geometric parameters and vibrational frequencies .

Chemical Reactions Analysis

Although specific chemical reactions of 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride are not detailed in the provided papers, the literature on similar compounds suggests that the thiophene ring and the piperazine moiety can participate in various chemical transformations. These may include reactions with electrophiles or nucleophiles, ring-opening or ring-closure reactions, and modifications of the substituents to alter the compound's chemical properties and biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure, including the nature and position of substituents. The presence of electron-withdrawing or electron-releasing groups can affect the compound's reactivity and interaction with biological targets. Theoretical calculations, such as those determining the HOMO and LUMO energies, can provide insights into the electronic properties and potential reactivity of the molecule . Experimental techniques like FT-IR and Raman spectroscopy can be used to characterize the compound and confirm its structure .

Safety and Hazards

properties

IUPAC Name |

5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S.2ClH/c1-12-4-6-13(7-5-12)8-9-2-3-10(16-9)11(14)15;;/h2-3H,4-8H2,1H3,(H,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKUYMQFRYHKPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(S2)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-Methylpiperazin-1-yl)methyl)thiophene-2-carboxylic acid dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

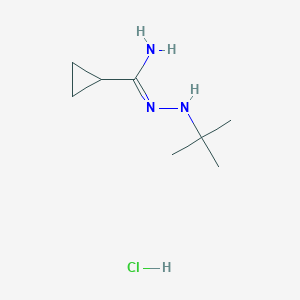

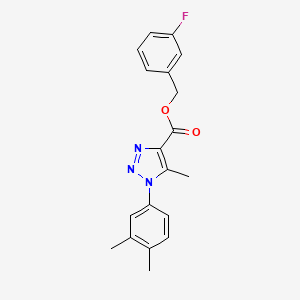

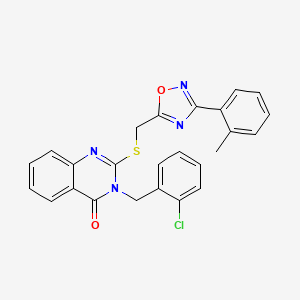

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3019964.png)

![8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B3019973.png)